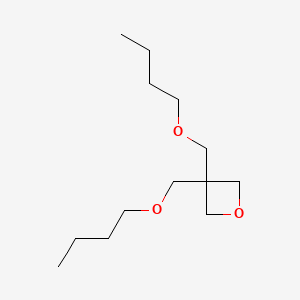

Oxetane, 3,3-bis(butoxymethyl)-

CAS No.: 1522-91-4

Cat. No.: VC19747879

Molecular Formula: C13H26O3

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1522-91-4 |

|---|---|

| Molecular Formula | C13H26O3 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | 3,3-bis(butoxymethyl)oxetane |

| Standard InChI | InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3 |

| Standard InChI Key | MIJOVJPDTJQYAQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCC1(COC1)COCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Oxetane, 3,3-bis(butoxymethyl)- belongs to the oxetane family, four-membered cyclic ethers with one oxygen atom. The compound’s structure includes two butoxymethyl (-CH2-O-C4H9) groups attached to the 3-position of the oxetane ring. This substitution pattern increases steric bulk and enhances solubility in nonpolar solvents compared to simpler oxetanes like 3,3-bis(chloromethyl)oxetane .

Physical Properties

While experimental data for this specific compound are scarce, analogous oxetanes provide a basis for estimation:

The higher molecular weight and lower density compared to chlorinated analogues arise from the bulky butoxy groups, which reduce packing efficiency and increase hydrophobicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of oxetane derivatives typically involves cyclization or functional group manipulation. For 3,3-bis(butoxymethyl)-oxetane, plausible routes include:

-

Williamson Etherification:

Reaction of a diol precursor with butyl bromide under basic conditions, followed by intramolecular cyclization. This method is widely used for oxetanes due to its reliability and scalability . -

Ring-Opening Functionalization:

Starting from 3,3-bis(hydroxymethyl)oxetane, substitution with butoxy groups via nucleophilic displacement. This approach benefits from the oxetane ring’s inherent strain, which facilitates reactivity . -

Catalytic Cyclization:

Metal-catalyzed cyclization of epoxy precursors, though this method is less common for alkoxy-substituted oxetanes .

Optimization Challenges

Key challenges in synthesizing 3,3-bis(butoxymethyl)-oxetane include:

-

Steric Hindrance: Bulky butoxy groups impede nucleophilic attack, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation: Competing elimination reactions may yield unsaturated ethers, requiring careful control of reaction conditions .

Applications in Industrial and Material Science

Polymer Chemistry

Oxetanes are prized for their role in producing high-performance polymers. The butoxymethyl substituents in this compound enhance:

-

Solubility: Improved compatibility with hydrophobic monomers, enabling homogeneous polymerization mixtures.

-

Thermal Stability: The electron-donating butoxy groups stabilize the oxetane ring against thermal degradation .

Table 2: Comparative Performance of Oxetane-Based Polymers

| Oxetane Derivative | Tensile Strength (MPa) | Glass Transition Temp (°C) |

|---|---|---|

| 3,3-Bis(chloromethyl) | 45–50 | 120–130 |

| 3,3-Bis(butoxymethyl)- | 30–35 (estimated) | 90–100 (estimated) |

The reduced tensile strength compared to chlorinated analogues reflects the plasticizing effect of butoxy groups .

Comparative Analysis with Analogues

Structural and Functional Differences

The butoxymethyl derivative’s lower reactivity makes it suitable for applications requiring controlled polymerization, whereas chlorinated analogues are preferred for high-energy materials .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on solvent-free cyclization and catalytic processes to minimize waste. For example, silica-supported catalysts have shown promise in improving yields for alkoxy-substituted oxetanes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume